ビス(4-フルオロフェニル)メタン

概要

説明

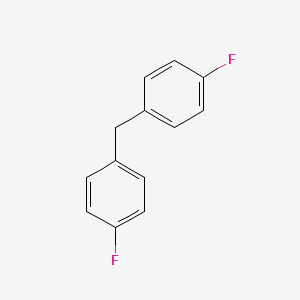

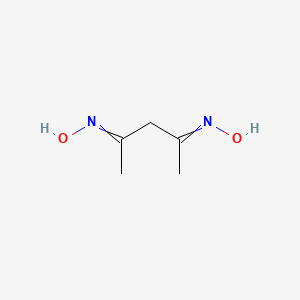

Bis(4-fluorophenyl)methane is a chemical compound with the molecular formula C13H10F2 . It is also known as 4,4’-Difluorodiphenylmethane . It has been used in the study of thermal stability, water uptake, and proton conductivity of carboxylated, carboxylated/sulfonated, and crosslinked membranes .

Synthesis Analysis

Bis(4-fluorophenyl)methane can be synthesized from Chlorobis(4-fluorophenyl)methane .Molecular Structure Analysis

The molecular structure of Bis(4-fluorophenyl)methane consists of two phenyl rings connected by a single carbon atom . Each phenyl ring has a fluorine atom attached to it .Chemical Reactions Analysis

Bis(4-fluorophenyl)methanol is one of the degradation products of flunarizine hydrochloride .Physical And Chemical Properties Analysis

Bis(4-fluorophenyl)methane is a white to slightly yellow crystalline powder . It has a molecular weight of 204.2153 . The compound has a boiling point of 260.1°C at 760 mmHg and a density of 1.2±0.1 g/cm3 .科学的研究の応用

化学合成

ビス(4-フルオロフェニル)メタンは、化学合成において重要なビルディングブロックです . そのユニークな構造と特性により、様々な化合物の合成に使用されています .

医薬品への応用

ビス(4-フルオロフェニル)メタンは、フルスピリレン、ピモジド、ペンフルリドールなどの抗精神病薬の合成に使用されます . これらの薬は、精神疾患の治療に使用されています。

ピラゾリン誘導体の合成

ビス(4-フルオロフェニル)メタンは、ピラゾリン誘導体の合成に使用されます . ピラゾリン誘導体は、その多様な生物活性により、医薬品化学において幅広い用途があります。

抗生物質の合成

ビス(4-フルオロフェニル)メタンは、ホモログヌクレオシド系抗生物質であるツニカマイシンVの全合成にも使用されます . この抗生物質は強力な抗菌活性を持っています。

材料科学

材料科学において、ビス(4-フルオロフェニル)メタンは、そのユニークな特性により、様々な材料の合成に使用できます .

分析化学

Safety and Hazards

Bis(4-fluorophenyl)methane is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

Bis(4-fluorophenyl)methane is a chemical compound that primarily targets molecules that undergo nucleophilic substitution reactions . This compound introduces the bis(4-fluorophenyl)methanol moiety into target molecules, thereby altering their structure and function .

Mode of Action

The mode of action of Bis(4-fluorophenyl)methane involves its participation in nucleophilic substitution reactions . This process allows the compound to introduce the bis(4-fluorophenyl)methanol moiety into target molecules

生化学分析

Biochemical Properties

Bis(4-fluorophenyl)methane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity and specificity towards certain enzymes and proteins. For instance, bis(4-fluorophenyl)methane has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate catalytic activity.

Cellular Effects

Bis(4-fluorophenyl)methane exerts various effects on different types of cells and cellular processes. One of the primary effects of this compound is its ability to modulate cell signaling pathways. For example, bis(4-fluorophenyl)methane has been found to influence the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, the compound can affect gene expression by acting as a ligand for nuclear receptors, thereby altering the transcriptional activity of target genes. This modulation of gene expression can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of bis(4-fluorophenyl)methane involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. For instance, bis(4-fluorophenyl)methane has been shown to inhibit the activity of certain enzymes by occupying their active sites and preventing substrate binding . This enzyme inhibition can result in downstream effects on metabolic pathways and cellular processes. Additionally, bis(4-fluorophenyl)methane can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(4-fluorophenyl)methane can vary over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that bis(4-fluorophenyl)methane can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell proliferation, differentiation, and apoptosis, which can be observed over extended periods of exposure.

Dosage Effects in Animal Models

The effects of bis(4-fluorophenyl)methane in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, bis(4-fluorophenyl)methane can induce toxic effects, such as oxidative stress, inflammation, and tissue damage. These adverse effects are often associated with the compound’s ability to disrupt cellular homeostasis and induce apoptosis in sensitive tissues.

Metabolic Pathways

Bis(4-fluorophenyl)methane is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of bis(4-fluorophenyl)methane, leading to the formation of various metabolites. The metabolic flux of these pathways can be influenced by factors such as enzyme expression levels, cofactor availability, and substrate concentration. Additionally, bis(4-fluorophenyl)methane can affect the levels of certain metabolites, thereby altering the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of bis(4-fluorophenyl)methane within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and intracellular localization of the compound, ensuring its availability for biochemical reactions. Bis(4-fluorophenyl)methane can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of bis(4-fluorophenyl)methane is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, bis(4-fluorophenyl)methane may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. The precise localization of bis(4-fluorophenyl)methane within cells is essential for its role in regulating various biochemical and cellular processes.

特性

IUPAC Name |

1-fluoro-4-[(4-fluorophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQVFHQUHOFROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196600 | |

| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

457-68-1 | |

| Record name | 1,1′-Methylenebis[4-fluorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=457-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000457681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 457-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-methylenebis[4-fluorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-METHYLENEBIS(4-FLUOROBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KCF8K7O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Bis(4-fluorophenyl)methane in the synthesis of Lomerizine Hydrochloride?

A1: Bis(4-fluorophenyl)methane serves as the crucial starting material in the synthesis of Lomerizine Hydrochloride []. The synthesis involves a two-step reaction: 1. Condensation with Piperazine: Bis(4-fluorophenyl)methane reacts with piperazine. 2. Condensation with 2,3,4-trimethoxybenzaldehyde: The product from the first step then undergoes a condensation reaction with 2,3,4-trimethoxybenzaldehyde. This yields Lomerizine in its crystal type II form. Further recrystallization in acetonitrile is then needed to obtain the desired, efficacious crystal type I of Lomerizine Hydrochloride [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)

![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)